Nickel(II) phosphate hydrate

Übersicht

Beschreibung

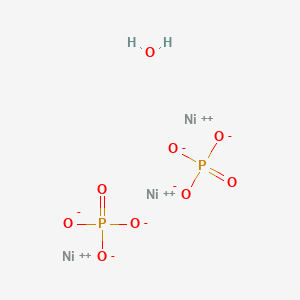

Nickel(II) phosphate hydrate, also known as Ni3(PO4)2·8H2O, is a light green solid . It can be prepared by hydrothermal synthesis and also occurs as the mineral arupite . It features octahedral Ni centers, which are bound to water and phosphate .

Synthesis Analysis

The synthesis of Nickel(II) phosphate hydrate can be achieved through a hydrothermal method . In one study, red phosphorus and nickel chloride were used as precursors . The addition of a certain amount of HMT surfactant caused a phase transition from Ni2P to ANP . The XRD analysis along with the Raman spectroscopy confirmed the complete formation of the ANP phase without any impurity or secondary phase .Molecular Structure Analysis

Nickel(II) phosphate hydrate features octahedral Ni centers, which are bound to water and phosphate . The XRD analysis along with the Raman spectroscopy confirmed the complete formation of the ANP phase without any impurity or secondary phase .Physical And Chemical Properties Analysis

Nickel(II) phosphate hydrate is a mint green paramagnetic solid that is insoluble in water . It has a reasonably high specific surface area, which makes it a convenient material for electrochemical activities . The energy storage performance of this compound was studied by different electrochemical analyses such as CV, GCD, and EIS . The ANP sample showed a reasonably high specific capacitance of 587.4 Fg−1 at 1 Ag−1 .Wissenschaftliche Forschungsanwendungen

Supercapattery Electrode Material

- Nickel(II) phosphate hydrate has been synthesized using a microwave-assisted method and shows potential as a supercapattery electrode material. It demonstrates high specific capacity and good cycling stability, which makes it an attractive material for energy storage applications (Peng et al., 2018).

High-Performance Supercapacitor

- Cobalt nickel phosphate nanospheres with honeycomb-like mesopores have been synthesized and show high specific capacitance and rate-performance when used in supercapacitors. Their unique structure offers more active sites for electrochemical reactions (Tang et al., 2016).

Nickel(II) Adsorption for Water Treatment

- Hydrated Nickel(II) phosphate is used in adsorption techniques for the removal of Nickel(II) from water and wastewaters, showcasing its potential in wastewater treatment strategies (Krishnan et al., 2011).

Safety and Hazards

When handling Nickel(II) phosphate hydrate, it’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Nickel(II) phosphate hydrate has a wide range of applications such as flame retardant for epoxy resin, smoke suppressant in PVC composite, electrocatalytic decomposition of urea, glucose sensor, electrocatalyst for water splitting, and as an electrode in supercapacitors . Its high performance as an energy storage material suggests potential future directions in energy storage systems .

Eigenschaften

IUPAC Name |

nickel(2+);diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLMPZGLQBNCKC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Ni3O9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747921 | |

| Record name | Nickel(2+) phosphate--water (3/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) phosphate hydrate | |

CAS RN |

27176-17-6 | |

| Record name | Nickel(2+) phosphate--water (3/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)

![3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3336458.png)